molecular formula C12H13N3O2 B385772 6-Methoxy-2-methylquinoline-3-carbohydrazide CAS No. 309287-00-1

6-Methoxy-2-methylquinoline-3-carbohydrazide

Cat. No.: B385772
CAS No.: 309287-00-1
M. Wt: 231.25g/mol
InChI Key: FIBNRQLTJHSITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-2-methylquinoline-3-carbohydrazide is a chemical compound with the molecular formula C12H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylquinoline-3-carbohydrazide typically involves the reaction of 6-methoxy-2-methylquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 6-methoxy-2-methylquinoline-3-carboxylic acid in ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylquinoline-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Quinoline derivatives with altered oxidation states.

    Reduction: Hydrazine derivatives with modified functional groups.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

6-Methoxy-2-methylquinoline-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent and its ability to inhibit certain enzymes.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic properties.

    Biology: It is investigated for its antimicrobial and antifungal properties.

    Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylquinoline: A precursor in the synthesis of 6-Methoxy-2-methylquinoline-3-carbohydrazide.

    2-Methylquinoline: A related compound with similar structural features but lacking the methoxy and carbohydrazide groups.

    Quinaldine: Another quinoline derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both methoxy and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

309287-00-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25g/mol

IUPAC Name

6-methoxy-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C12H13N3O2/c1-7-10(12(16)15-13)6-8-5-9(17-2)3-4-11(8)14-7/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

FIBNRQLTJHSITF-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NN

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)OC)C(=O)NN

Origin of Product

United States

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